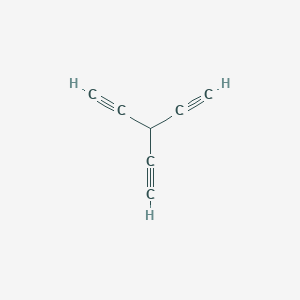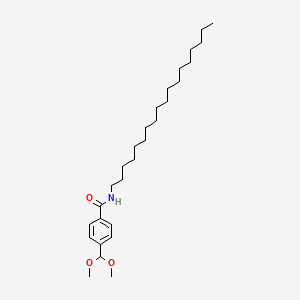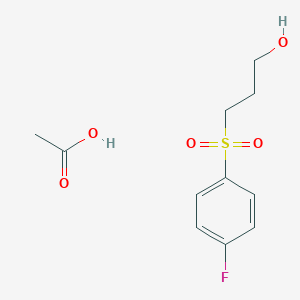![molecular formula C22H41NO4 B14266522 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate CAS No. 138004-65-6](/img/structure/B14266522.png)
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate is a chemical compound with a complex structure that includes a long hexadecyl chain, a carbamoyl group, and an ethyl prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate typically involves the esterification of hexadecylcarbamoyl chloride with 2-hydroxyethyl prop-2-enoate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong films.
Mechanism of Action
The mechanism of action of 2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of other molecules. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butylcarbamoyl)oxy]ethyl prop-2-enoate
- 2-[(Ethylcarbamoyl)oxy]ethyl prop-2-enoate
- 2-[(Isocyanatomethyl)carbamoyl]oxy)ethyl prop-2-enoate
Uniqueness
2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate is unique due to its long hexadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in drug delivery systems and as a component in coatings and adhesives.
Properties
CAS No. |
138004-65-6 |
|---|---|
Molecular Formula |
C22H41NO4 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-(hexadecylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C22H41NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(25)27-20-19-26-21(24)4-2/h4H,2-3,5-20H2,1H3,(H,23,25) |
InChI Key |
UXQSTCVSNGQIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


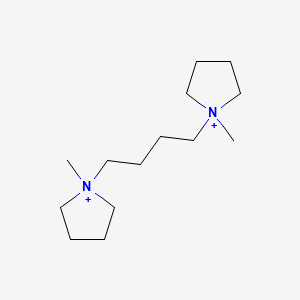


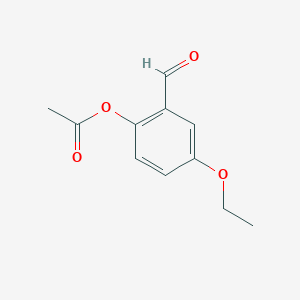
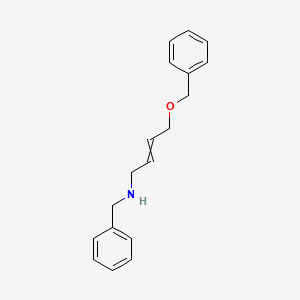
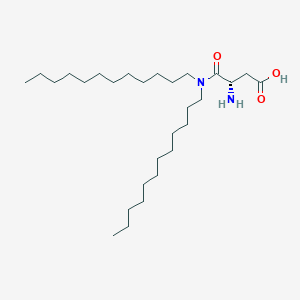
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
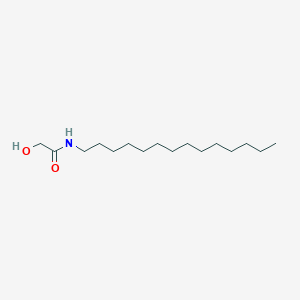
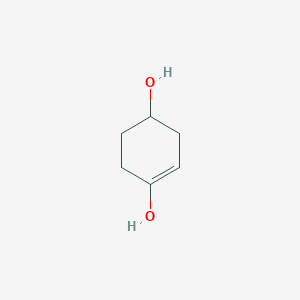
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
